3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine

Description

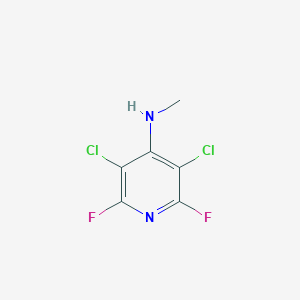

Chemical Structure:

3,5-Dichloro-2,6-difluoro-N-methylpyridin-4-amine is a halogenated pyridine derivative with chlorine atoms at positions 3 and 5, fluorine atoms at positions 2 and 6, and a methyl-substituted amine group at position 2. Its molecular formula is C₆H₄Cl₂F₂N₂ (EINECS 220-630-1).

Synthesis:

The compound is synthesized via sequential fluorination and amination of pentachloropyridine. An optimized process achieves a 70.4% total yield under anhydrous conditions (100–158°C for fluorination, room-temperature amination), avoiding high-pressure equipment and complex purification. This efficiency makes it industrially viable for agrochemical or pharmaceutical applications.

Properties

IUPAC Name |

3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2F2N2/c1-11-4-2(7)5(9)12-6(10)3(4)8/h1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALRHMDYHYIJLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=NC(=C1Cl)F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine typically involves the reaction of 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine with sodium methoxide . The reaction is carried out under controlled conditions to ensure the selective substitution of fluorine atoms with methoxy groups. The resulting intermediate is then treated with palladium on carbon (Pd/C) in the presence of ammonium formate to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions for higher yields and purity.

Chemical Reactions Analysis

3,5-Dichloro-2,6-difluoro-N-methylpyridin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the pyridine ring.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where it forms carbon-carbon bonds with other aromatic compounds.

Common reagents used in these reactions include sodium methoxide, palladium on carbon, and ammonium formate . The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

3,5-Dichloro-2,6-difluoro-N-methylpyridin-4-amine is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Positional Isomers: Halogen Substitution Patterns

*Note: CAS 2840-00-8 is ambiguously referenced for both compounds in and , suggesting possible registry overlap or nomenclature inconsistencies.

Key Differences :

Halogen Variation: Chlorine vs. Bromine Analogues

Key Differences :

- Bromine substitution (e.g., 37729-25-2) increases molecular weight by ~220 Da compared to the target compound, likely affecting binding affinity in receptor-based applications.

- Electron-withdrawing groups (e.g., nitro in 37729-25-2) may enhance stability against hydrolysis but reduce solubility in aqueous media.

Substituent Effects on the Amine Group

Key Insight :

- N-methylation in the target compound avoids hydrogen-bonding capability compared to teflubenzuron’s benzamide group, which is critical for pesticidal activity.

Biological Activity

3,5-Dichloro-2,6-difluoro-N-methylpyridin-4-amine is a fluorinated pyridine derivative that exhibits significant biological activity, particularly in agricultural and pharmaceutical applications. This article delves into its synthesis, mechanisms of action, biological effects, and relevant case studies.

The compound has the molecular formula C₆H₄Cl₂F₂N₂ and a molecular weight of approximately 195.01 g/mol. Its structure features a pyridine ring with chlorine and fluorine substituents that enhance its reactivity and biological properties. The typical synthesis method involves the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with methylamine under controlled conditions, optimizing factors such as temperature and solvent choice to maximize yield.

The biological activity of 3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine is primarily attributed to its role as an intermediate in the synthesis of agrochemicals. It acts by inhibiting specific biochemical pathways in target organisms, particularly in plants where it exhibits herbicidal properties. This compound disrupts metabolic processes critical for plant growth and development, making it valuable for agricultural applications .

Herbicidal Activity

Research indicates that derivatives of this compound can effectively inhibit plant growth by targeting metabolic pathways such as photosynthesis and amino acid biosynthesis. The presence of halogens in its structure significantly enhances its lipophilicity and biological activity, allowing it to penetrate plant tissues more effectively.

Antitumor Properties

While primarily studied for agricultural use, preliminary findings suggest potential antitumor activity against various cancer cell lines. In vitro studies have shown that certain analogs can induce apoptosis in cancer cells by disrupting cellular signaling pathways . This suggests a broader application of the compound beyond herbicides.

Case Studies

- Herbicidal Efficacy : A study conducted on the herbicidal effects of 3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine demonstrated significant inhibition of weed growth in controlled environments. The compound was found to reduce chlorophyll content and disrupt photosynthetic efficiency in target species.

- Cancer Cell Line Studies : In vitro tests on breast and lung cancer cell lines revealed that derivatives of this compound could reduce cell viability significantly. The proposed mechanism involves the induction of oxidative stress leading to cell death .

Research Findings Summary Table

Q & A

Q. What are the key synthetic routes for 3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine, and how do reaction conditions influence yield and purity?

The synthesis typically involves halogenation and amination steps. A common approach starts with a pyridine core, where halogen atoms (Cl, F) are introduced via electrophilic substitution or nucleophilic displacement. For example:

- Step 1 : Fluorination/chlorination of pyridine derivatives under controlled temperatures (e.g., 60–80°C) using agents like Cl₂ or F₂ gas in the presence of Lewis acids (e.g., AlCl₃).

- Step 2 : N-methylation via reductive amination or nucleophilic substitution with methylamine.

Critical factors include solvent polarity (e.g., DMF for polar intermediates), reaction time, and catalyst selection (e.g., Pd for cross-coupling). Yields >70% are achievable with optimized conditions, though impurities from incomplete halogenation require purification via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the compound’s structure?

- X-ray crystallography : SHELX software (SHELXL/SHELXS) is widely used for refining crystal structures, particularly for resolving halogen positions and verifying bond angles .

- NMR spectroscopy : ¹⁹F NMR is critical for distinguishing fluorine environments, while ¹H NMR identifies methyl and amine protons. Chemical shifts for Cl and F substituents typically appear downfield (e.g., ¹⁹F: δ -110 to -150 ppm).

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (calc. ~238.5 g/mol) and isotopic patterns from chlorine/bromine .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of 3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine in different chemical environments?

Density Functional Theory (DFT) calculations model electronic effects of substituents. For example:

- Electrophilic substitution : Fluorine’s electron-withdrawing effect directs incoming electrophiles to meta/para positions.

- Nucleophilic attack : The amine group’s lone pair can be studied for interactions with biological targets (e.g., enzyme active sites).

DFT also predicts reaction pathways, such as the activation energy for dehalogenation or ring-opening under acidic conditions. Validation against experimental data (e.g., kinetic studies) resolves discrepancies in proposed mechanisms .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Standardized assays : Reproduce studies using consistent cell lines (e.g., HEK293 for receptor binding) and controls.

- Structural analogs : Compare activity with derivatives (e.g., bromine-for-chlorine substitution) to identify pharmacophore requirements. For example, replacing Cl with Br may enhance lipophilicity but reduce solubility .

- Interaction studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with targets like kinases or GPCRs .

Q. How do halogen substitution patterns influence the compound’s physicochemical and pharmacological properties?

The positions of Cl and F atoms significantly impact properties:

| Substituent Position | Effect on Property |

|---|---|

| 3,5-Cl, 2,6-F | Increases metabolic stability due to reduced CYP450 interactions. |

| N-methyl | Enhances blood-brain barrier penetration (logP ~2.5). |

| 4-amine | Facilitates hydrogen bonding with biological targets (e.g., DNA minor groove). |

| Comparative studies with analogs (e.g., 3,5-dibromo derivatives) show halogen size affects steric hindrance and binding kinetics . |

Data Contradiction Analysis

Q. How can conflicting results in reaction outcomes (e.g., unexpected byproducts) be systematically addressed?

- Reaction monitoring : Use in-situ techniques like FTIR or HPLC to track intermediate formation.

- Condition optimization : Vary solvents (e.g., acetonitrile vs. TFA) or temperatures to suppress side reactions. For example, trifluoroacetic acid (TFA) may stabilize intermediates via protonation, altering product selectivity .

- Mechanistic studies : Isotopic labeling (e.g., ¹⁸O in hydrolysis) identifies pathways, while computational modeling validates proposed intermediates.

Safety and Handling Protocols

Q. What safety protocols are recommended for handling 3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid dermal contact.

- Ventilation : Conduct reactions in a fume hood due to potential release of HCl/HF vapors during decomposition.

- Waste disposal : Neutralize halogenated waste with NaOH before disposal. Toxicity data (e.g., LD50) should be referenced from ECHA or PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.